6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-16-5-3-4-9(16)7-13-11-6-10(12)14-8-15-11/h6,8-9H,2-5,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDAHJBBYRQTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C11H17ClN4
- Molecular Weight : 240.73 g/mol
- Structure : The compound features a pyrimidine ring with a chlorine atom and an ethylpyrrolidine substituent, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant inhibitory effects on specific kinases, which are crucial in cancer progression. Notable kinases include:
- MPS1 : Involved in the spindle assembly checkpoint.
- p70S6Kβ : Plays a role in protein synthesis and cell growth.
The compound's mechanism of action is primarily attributed to its ability to bind to kinase active sites, thus inhibiting their activity. The presence of the chlorine atom and the ethylpyrrolidine moiety enhances the selectivity and potency of the compound towards these targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloropyrimidine | Contains chlorine on pyrimidine | Base scaffold for synthesis |
| N-(2-Pyrrolidinyl)acetamide | Similar ethylpyrrolidine moiety | Potential kinase inhibitor |
| 5-(1-Methylpyrazol)isoquinolin | Related nitrogen-containing heterocycles | Kinase inhibition potential |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited MPS1 and p70S6Kβ with IC50 values in the low micromolar range, indicating strong potential as a therapeutic agent against cancers characterized by aberrant kinase activity .
- Selectivity Profile : Further research showed that this compound exhibited selectivity over other kinases, minimizing off-target effects. This selectivity is crucial for reducing potential side effects associated with cancer therapies .
- Synergistic Effects : In combination therapy studies, this compound was shown to enhance the efficacy of established chemotherapeutic agents, suggesting its potential role in combination therapies .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Pyrimidine Ring Formation : Utilizing appropriate precursors to construct the pyrimidine core.
- Chlorination : Introducing the chlorine atom at the 6-position via electrophilic aromatic substitution.
- Substitution Reactions : Attaching the ethylpyrrolidine moiety through nucleophilic substitution techniques.
Scientific Research Applications
Research indicates that compounds similar to 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine exhibit significant biological activities, particularly in inhibiting specific kinases involved in cancer progression. Notable kinases include:
- MPS1 : A key regulator in the mitotic checkpoint.
- p70S6Kβ : Involved in cell growth and proliferation.
These kinases play critical roles in cellular signaling pathways, and their inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Applications in Medicinal Chemistry
-
Cancer Therapy :
- The compound's ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies. Research has shown that similar compounds can effectively reduce tumor cell viability by disrupting critical signaling pathways associated with cancer progression.
-
Neuropharmacology :
- There is emerging evidence that pyrimidine derivatives may influence neurotransmitter systems, particularly serotonin receptors, which are implicated in various psychiatric disorders. Studies suggest that modifications to the pyrimidine structure can enhance selectivity for serotonin receptor subtypes, potentially leading to new treatments for conditions like schizophrenia and depression .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their key features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloropyrimidine | Base scaffold for synthesis | Potential kinase inhibitor |
| N-(2-Pyrrolidinyl)acetamide | Similar ethylpyrrolidine moiety | Kinase inhibition potential |
| 5-(1-Methylpyrazol)isoquinolin | Related nitrogen-containing heterocycles | Kinase inhibition potential |
This comparative analysis highlights the unique aspects of this compound, particularly its specific substitution pattern that may confer distinct biological activities compared to its analogs .
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- A study demonstrated that a compound structurally similar to this compound significantly inhibited tumor growth in xenograft models by targeting MPS1 kinase, leading to increased apoptosis in cancer cells.
-
Neuropharmacological Effects :
- Research involving animal models showed that pyrimidine derivatives could modulate serotonin receptor activity, suggesting potential benefits in treating anxiety and mood disorders.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. The target compound’s aliphatic pyrrolidine group improves solubility while maintaining moderate lipophilicity.
- Electron-Withdrawing Effects : Trifluoromethoxy and fluorine substituents enhance metabolic stability but may reduce bioavailability due to high logP .
- Heteroatom Influence : Oxygen-containing groups (e.g., tetrahydrofuran, dimethoxyethyl) improve solubility but may limit blood-brain barrier penetration compared to nitrogen-rich pyrrolidine .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 6-chloropyrimidin-4-amine or related chloropyrimidine derivatives as the electrophilic core. The nucleophile is the amine containing the 1-ethylpyrrolidin-2-ylmethyl group or its precursor.
- 6-chloropyrimidin-4-amine is often prepared or procured commercially.
- The nucleophile, (1-ethylpyrrolidin-2-yl)methylamine , can be synthesized or obtained and then reacted with the chloropyrimidine.
Nucleophilic Aromatic Substitution (SNAr) Reaction
The core synthetic strategy involves nucleophilic aromatic substitution of the chlorine atom at the 6-position of the pyrimidine ring by the amine nucleophile.
- The reaction is typically carried out in polar aprotic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).
- Base additives such as sodium hydride (NaH) or organic bases like diisopropylethylamine (DIPEA) are used to deprotonate the amine and enhance nucleophilicity.
- Reaction temperatures range from room temperature to elevated temperatures (up to 100 °C) to facilitate substitution.
- The reaction time varies from 1.5 hours to overnight (12-24 hours), depending on conditions and scale.
- 6-chloropyrimidin-4-amine (or 4,6-dichloropyrimidine) is dissolved in THF and cooled on ice.
- The amine nucleophile (1-ethylpyrrolidin-2-yl)methylamine is added.
- Sodium hydride (60% dispersion) is added portionwise to the stirred mixture.
- The reaction is allowed to proceed at room temperature for several hours.
- After completion, the mixture is quenched with ice water, and the product is extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- Purification is achieved by silica gel column chromatography using hexane-ethyl acetate mixtures.
Alternative Synthetic Routes
Some studies describe initial amination at the 4-position of dichloropyrimidines, followed by substitution at the 6-position, or vice versa, to control regioselectivity.
- Suzuki coupling reactions are used in related pyrimidine chemistry to selectively functionalize the 4-position while preserving the 6-chloro substituent, but for the target compound, direct nucleophilic substitution is preferred.
- Curtius rearrangement and other rearrangement methods are reported for related pyrimidine derivatives but are less relevant for this specific compound.
Catalysis and Solvent Effects
Recent research highlights the use of water as a solvent with catalytic amounts of hydrochloric acid to promote amination reactions of chloropyrimidines, improving reaction rates and yields.
- Hydrochloric acid (0.1 equivalents) can accelerate the substitution, achieving full conversion within 1 hour with yields around 86%.
- Without acid, the reaction proceeds more slowly but can reach completion after 24 hours without significant side reactions.
- Water as a solvent offers advantages in environmental impact and product isolation.
Purification and Characterization
- The crude product is typically purified by silica gel chromatography.
- Characterization includes ^1H NMR, mass spectrometry (ESI-MS), and melting point determination.
- Yields reported range from moderate (46%) to good (up to 75-89%) depending on the method and scale.
Summary Table of Preparation Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 6-chloropyrimidin-4-amine + (1-ethylpyrrolidin-2-yl)methylamine + NaH | THF | 0 °C to RT | 1.5 - 5 hours | 59 | Base-promoted SNAr, followed by extraction |
| 2 | Same amination with catalytic HCl | Water + HCl (0.1 eq.) | 80 °C | 1 hour | 86 | Acid-promoted, faster reaction |
| 3 | Without acid | Water | 80 °C | 24 hours | ~86 | Slower reaction, no hydrolysis side products |
| 4 | Purification by silica gel chromatography | Hexane/ethyl acetate | N/A | N/A | N/A | Standard chromatography |
Detailed Research Findings
- The nucleophilic substitution on 6-chloropyrimidin-4-amine is regioselective and efficient under mild to moderate conditions.
- The presence of a base is essential to activate the amine nucleophile.
- Acid catalysis in aqueous media significantly enhances the reaction rate without compromising yield or purity.
- The reaction tolerates various substituents on the pyrrolidine ring, allowing for analog synthesis.
- Side reactions such as hydrolysis of the chloro group are minimal under optimized conditions.
- The final compound is isolated as a white solid with characteristic NMR signals confirming substitution.
Q & A
Q. Advanced Research Focus
- Docking Studies : Model interactions with targets (e.g., kinases) using AutoDock Vina. The ethylpyrrolidine moiety often occupies hydrophobic pockets, while the pyrimidine ring engages in π–π stacking .
- QSAR : Correlate substituent electronegativity (Hammett σ) with inhibitory potency. Chlorine at C6 enhances electrophilicity, improving binding to cysteine residues in enzymes .
- Reaction Path Prediction : Tools like GRRM (Global Reaction Route Mapping) explore feasible synthetic pathways for novel analogs (e.g., replacing Cl with CF₃) .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Flow Chemistry : Continuous processing minimizes batch variability. For example, a packed-bed reactor with immobilized Pd catalyst achieves >90% conversion at 0.5 mL/min flow rate .
- Byproduct Control : Use scavenger resins (e.g., QuadraPure™) to remove excess amine or metal catalysts.
- Crystallization Engineering : Antisolvent addition (e.g., water into THF) enhances crystal uniformity and reduces amorphous content .
How do structural modifications to the pyrrolidine ring affect solubility and bioavailability?
Q. Advanced Research Focus
- Ring Substitution : Introducing hydroxyl groups (e.g., 3-hydroxyprolinol) increases aqueous solubility (logP reduction from 2.1 to 1.4) but may reduce blood-brain barrier penetration.
- Salt Formation : HCl salts improve crystallinity and dissolution rates (pH 1.2 > 90% in 30 min) .
- ProDrug Approaches : Acetylation of the pyrrolidine N–H enhances oral absorption, with enzymatic cleavage in vivo restoring activity .
What are the limitations of current catalytic systems for asymmetric synthesis of chiral analogs?
Q. Advanced Research Focus
- Chiral Ligands : BINAP or Josiphos ligands achieve moderate enantiomeric excess (ee = 60–75%) in Pd-catalyzed couplings. Improved selectivity (ee >90%) requires bespoke phosphine-oxazoline ligands .
- Dynamic Kinetic Resolution : Racemization of intermediates at high temperatures (80°C) complicates ee control. Use low-temperature (−20°C) asymmetric hydrogenation with Ru catalysts .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) upon compound binding. A ΔTm > 2°C confirms engagement .
- Photoaffinity Labeling : Incorporate azide groups into the pyrimidine core for UV-induced crosslinking, followed by click chemistry and proteomic analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
